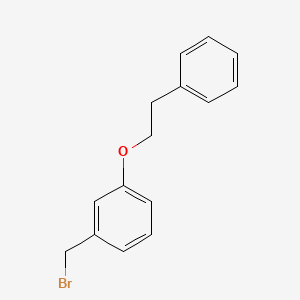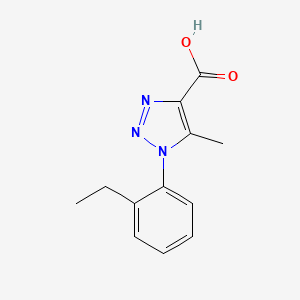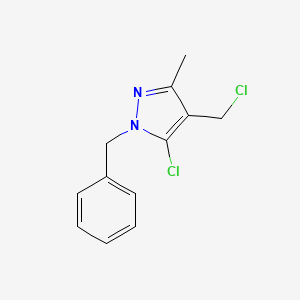
1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole
Overview
Description
“1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1152610-59-7 . It has a molecular weight of 255.15 . The IUPAC name for this compound is 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H12Cl2N2 and a molecular weight of 255.15 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, certain pyrazole derivatives have shown effectiveness in reducing the corrosion rate of steel in hydrochloric acid, with high inhibition efficiencies reaching up to 98.5% at specific concentrations (Herrag et al., 2007).
Synthesis of Novel Compounds
Pyrazole derivatives, including compounds similar to 1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, are used in the synthesis of various novel compounds. These compounds find applications in diverse fields like insecticides, dyes, and pharmaceuticals (Samultsev et al., 2012).
Molecular Structures and Supramolecular Assembly
Research has been conducted on the molecular structures and supramolecular assembly of pyrazole derivatives. The study of the molecular structures of these compounds contributes to a deeper understanding of their chemical properties and potential applications (Cuartas et al., 2017).
Biological Activities
Although your requirement excludes information related to drug use, dosage, and side effects, it is noteworthy that pyrazole derivatives have been investigated for various biological activities. These include antibacterial properties and potential applications in medicinal chemistry, highlighting the broad scope of research on pyrazole compounds (Rai et al., 2009).
Crystallographic Studies
Crystallographic studies of pyrazole derivatives are essential for understanding their chemical and physical properties. These studies provide insights into the molecular and crystal structure of these compounds, which is crucial for their application in various scientific fields (Shen et al., 2012).
Ligand Synthesis
Pyrazole derivatives are also used in the synthesis of ligands for various chemical reactions. This application is particularly relevant in the field of organic chemistry, where these ligands can be used to catalyze or facilitate various chemical reactions (Grotjahn et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJZIKKIGXUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




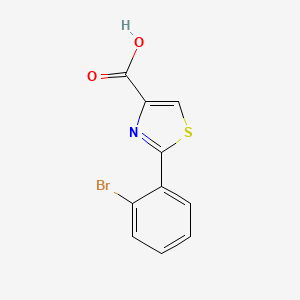
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
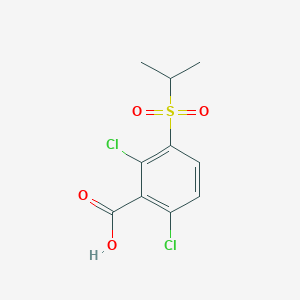


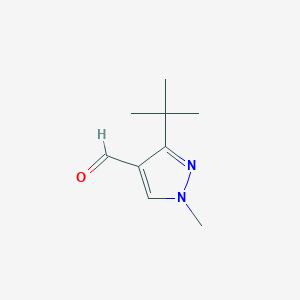


![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)


